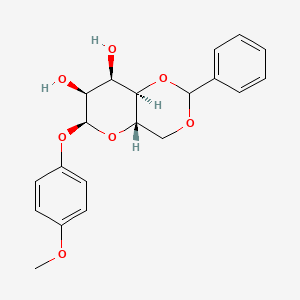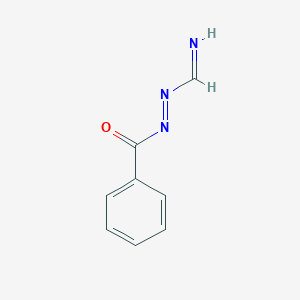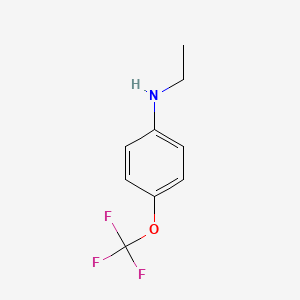![molecular formula C11H21NO2 B1143187 tert-butyl N-[(E,3S)-hex-4-en-3-yl]carbamate CAS No. 170080-37-2](/img/structure/B1143187.png)
tert-butyl N-[(E,3S)-hex-4-en-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(E,3S)-hex-4-en-3-yl]carbamate is a chemical compound with a unique structure that makes it valuable in various scientific and industrial applications. This compound is characterized by its carbamic acid ester functional group, which is known for its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(E,3S)-hex-4-en-3-yl]carbamate typically involves the esterification of carbamic acid with the appropriate alcohol. The reaction conditions often include the use of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, are crucial to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[(E,3S)-hex-4-en-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various carbamate derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(E,3S)-hex-4-en-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its reactivity and stability.
Wirkmechanismus
The mechanism by which tert-butyl N-[(E,3S)-hex-4-en-3-yl]carbamate exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed to release the active carbamic acid, which can then interact with its target. This interaction often involves the formation of covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, methyl ester: A simpler ester with similar reactivity but different physical properties.
Carbamic acid, ethyl ester: Another ester with comparable reactivity but different applications.
Carbamic acid, phenyl ester: A more complex ester with unique properties and uses in organic synthesis.
Uniqueness
tert-butyl N-[(E,3S)-hex-4-en-3-yl]carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
IUPAC Name |
tert-butyl N-[(E,3S)-hex-4-en-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h6,8-9H,7H2,1-5H3,(H,12,13)/b8-6+/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJYSYCIKDBIGR-ORZBULNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](/C=C/C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)


![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylpropanoic acid](/img/structure/B1143115.png)





